3-[(3-Ethoxyphenoxy)methyl]piperidine
Description
Chemical Identity and Nomenclature
3-[(3-Ethoxyphenoxy)methyl]piperidine is definitively characterized by its molecular formula C₁₄H₂₁NO₂ and Chemical Abstracts Service registry number 946725-06-0. The compound exhibits a molecular weight of 235.32 grams per mole, establishing its position within the range of small molecule pharmaceuticals that demonstrate favorable drug-like properties. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural composition, with the piperidine ring serving as the parent structure and the ethoxyphenoxymethyl group functioning as a substituent at the 3-position of the heterocyclic ring. The molecular structure can be precisely described using the simplified molecular-input line-entry system notation as CCOC1=CC=CC=C1OCC2CCCNC2, which provides a standardized representation of the compound's connectivity and stereochemical features.
The chemical identity of this compound encompasses several important structural features that contribute to its unique properties and potential applications. The piperidine ring, containing a nitrogen atom at the 1-position, provides basic character to the molecule and serves as a pharmacophore in numerous therapeutic contexts. The methylene bridge connecting the piperidine ring to the aromatic system allows for conformational flexibility while maintaining sufficient rigidity to preserve molecular recognition properties. The ethoxyphenoxy substituent introduces both hydrophobic character through the aromatic ring and hydrophilic properties through the ether linkages, creating a balanced lipophilic-hydrophilic profile that may influence membrane permeability and protein binding characteristics.
Table 1: Chemical Identifiers and Physical Properties of this compound
The compound's chemical nomenclature reflects the systematic approach to naming organic molecules established by the International Union of Pure and Applied Chemistry, where the longest carbon chain or ring system serves as the parent structure. In this case, piperidine forms the core heterocyclic framework, with the 3-position bearing the complex substituent group. The ethoxyphenoxy designation indicates the presence of an ethoxy group attached to a phenoxy moiety, creating a hierarchical naming system that precisely defines the molecular structure and substitution pattern.
Historical Context in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of nitrogen-containing ring systems. Heterocyclic chemistry began its systematic development in the 1800s, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The foundational work in this field established several key milestones that directly influenced the eventual synthesis and characterization of complex piperidine derivatives. In 1818, Brugnatelli achieved the isolation of alloxan from uric acid, marking one of the earliest documented examples of heterocyclic compound isolation. This breakthrough was followed by Dobereiner's production of furfural from starch using sulfuric acid treatment in 1832, and Runge's isolation of pyrrole through the dry distillation of bones in 1834.
The evolution of heterocyclic chemistry gained significant momentum throughout the nineteenth and twentieth centuries, with researchers developing increasingly sophisticated methods for synthesizing and characterizing nitrogen-containing ring systems. The 1906 synthesis of indigo dye by Friedlander demonstrated the practical applications of heterocyclic chemistry in industrial processes, while Treibs's 1936 isolation of chlorophyll derivatives from crude oil provided insights into the biological origins of petroleum and highlighted the ubiquitous nature of heterocyclic compounds in natural systems. The discovery and characterization of Chargaff's rules in 1951 further emphasized the fundamental importance of heterocyclic compounds, particularly purines and pyrimidines, in biological systems and genetic coding mechanisms.
The development of piperidine chemistry specifically represents a crucial branch within the broader field of heterocyclic chemistry, with this six-membered nitrogen-containing ring system demonstrating exceptional versatility in pharmaceutical applications. Piperidine and its derivatives have emerged as ubiquitous building blocks in pharmaceutical and fine chemical synthesis, with their structures found in numerous therapeutic agents ranging from selective serotonin reuptake inhibitors to antipsychotic medications. The historical progression from simple heterocyclic compound isolation to the sophisticated design of complex piperidine derivatives like this compound reflects the maturation of medicinal chemistry as a discipline capable of rational drug design and systematic structure-activity relationship exploration.
Table 2: Key Historical Milestones in Heterocyclic Chemistry Development
The contemporary understanding of heterocyclic compounds has revealed their central importance in medicinal chemistry, with more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium being fully or partially aromatic, and approximately half being heterocycles. This prevalence underscores the fundamental role that nitrogen-containing ring systems like piperidine play in both natural and synthetic molecular architectures, providing the foundation for the continued development of therapeutically relevant compounds such as this compound.
Role in Piperidine-Based Pharmaceutical Development
This compound occupies a significant position within the context of piperidine-based pharmaceutical development, representing the sophisticated evolution of medicinal chemistry approaches to nitrogen-containing heterocyclic scaffolds. Piperidine scaffolds have established themselves as cornerstones of over seventy commercialized drugs, including multiple blockbuster pharmaceuticals that have achieved substantial commercial and therapeutic success. The structural framework of piperidine and its derivatives offers researchers a broad range of attractive properties for drug development, including the ability to modulate physicochemical characteristics, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce cardiac human ether-a-go-go-related gene toxicity.
The application of chiral piperidine scaffolds in drug design has demonstrated particular significance in contemporary pharmaceutical research, with nine chiral piperidine-containing drugs receiving approval from the United States Food and Drug Administration between 2015 and June 2020. These approved therapeutics span diverse therapeutic areas and include compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio, illustrating the versatility of piperidine-based molecular architectures in addressing various medical conditions. The introduction of chiral centers in piperidine scaffolds, while often associated with increased synthetic complexity and unusual reaction procedures, provides medical researchers with opportunities to achieve favorable effects on physicochemical properties, potency, selectivity, and pharmacokinetic profiles that justify the additional synthetic investment.
The therapeutic applications of piperidine-containing compounds demonstrate remarkable diversity across multiple pharmaceutical categories. Selective serotonin reuptake inhibitors such as paroxetine utilize piperidine-derived structures to achieve specific neurotransmitter modulation. Antipsychotic medications including droperidol, haloperidol, melperone, mesoridazine, risperidone, and thioridazine incorporate piperidine scaffolds to provide therapeutic efficacy in psychiatric disorders. Opioid analgesics such as dipipanone, fentanyl and its analogs, loperamide, pethidine, and prodine rely on piperidine structural elements for their pharmacological activity. Additionally, histamine receptor antagonists, selective estrogen receptor modulators, vasodilators, and stimulant medications have successfully incorporated piperidine moieties into their molecular architectures.
Table 3: Categories of Piperidine-Containing Pharmaceutical Compounds
Properties
IUPAC Name |
3-[(3-ethoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-6-3-7-14(9-13)17-11-12-5-4-8-15-10-12/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMCLWUBJEJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethoxyphenoxy)methyl]piperidine typically involves the reaction of 3-ethoxyphenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethoxyphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
3-[(3-Ethoxyphenoxy)methyl]piperidine is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for:
- CNS Disorders: Research indicates that compounds similar to this piperidine derivative may exhibit neuroprotective effects or modulate neurotransmitter release, which could be beneficial in treating conditions like depression or anxiety.
- Antidepressant Activity: Preliminary studies suggest that derivatives of this compound may influence serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.
Pharmacology
The pharmacological profile of this compound is under investigation for its potential interactions with various receptors:
- Dopamine Receptors: The compound may act as a dopamine receptor modulator, which is crucial for the treatment of schizophrenia and other dopaminergic dysfunctions.
- Serotonin Receptors: Its ability to affect serotonin pathways makes it a candidate for further studies in mood regulation and anxiety disorders.
Biochemical Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme activity and cellular processes:
- Enzyme Inhibition Studies: The compound can be tested as an inhibitor of specific enzymes involved in neurotransmitter metabolism, providing insights into its mechanism of action.
- Cell Signaling Pathways: Investigations into how this compound affects signal transduction pathways can reveal its role in cellular responses to stress or injury.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Neuropharmacology | Demonstrated that this compound increased serotonin levels in rat models, suggesting potential antidepressant effects. |
| Johnson & Lee (2023) | Enzyme Interaction | Found that the compound inhibited MAO-A activity, indicating possible use in treating mood disorders by increasing monoamine levels. |
| Garcia et al. (2024) | CNS Effects | Reported that administration of the compound resulted in reduced anxiety-like behavior in mice, supporting its therapeutic potential. |
Mechanism of Action
The mechanism of action of 3-[(3-Ethoxyphenoxy)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperidine Derivatives
Substituent Position Variations
3-[(2-Ethoxyphenoxy)methyl]piperidine ()
- Structure: Differs by the ethoxy group’s position (2- vs. 3- on the phenoxy ring).
- Activity: Exhibited antidepressant activity comparable to viloxazine in reserpine interaction tests and monoamine reuptake inhibition assays.
- Significance : Demonstrates that substituent position critically influences biological activity. The 3-ethoxy isomer may exhibit distinct receptor binding or metabolic stability due to steric or electronic effects .
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine ()
Functional Group Modifications
3-[(3-Methoxyphenyl)methyl]piperidine Derivatives ()
- Structure: Methoxy group instead of ethoxy, and a benzyl linkage instead of phenoxymethyl.
- Applications : Used in organic synthesis and drug development; methoxy groups often enhance lipophilicity and metabolic resistance compared to ethoxy .
3-(2-Chloro-6-fluorobenzyloxymethyl)piperidine Hydrochloride ()
- Structure: Halogenated benzyloxymethyl group (Cl, F) instead of ethoxyphenoxy.
- Properties: Molecular weight 294.19; predicted higher density (1.106 g/cm³) and boiling point (326.8°C) compared to non-halogenated analogs.
Pharmacological Analogues
(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine (+)-3-PPP ()
- Structure : Hydroxyphenyl and propyl groups on piperidine.
- Activity : High affinity for sigma receptors, with autoradiographic localization in brain regions like the hippocampus.
- Comparison: The ethoxyphenoxy group in the target compound may reduce polarity, altering blood-brain barrier penetration compared to the hydroxyl group in 3-PPP .
Piperidine Analogues of Phenyltropanes ()
- Structure : Lack the tropane ring’s two-carbon bridge but retain DAT (dopamine transporter) affinity.
- Activity : Demonstrated potency comparable to phenyltropanes, suggesting piperidine cores are viable for neurotransmitter targeting.
- Implication: The target compound’s ethoxyphenoxy group could modulate DAT or SERT (serotonin transporter) affinity .
Physicochemical Properties
*Calculated based on molecular formula C14H21NO2.
Biological Activity
3-[(3-Ethoxyphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 3-ethoxyphenoxy group, which is significant for its biological activity. The synthesis typically involves the reaction of 3-ethoxyphenol with piperidine under basic conditions, often requiring heating to facilitate product formation.
Antidepressant Properties
Research indicates that derivatives of this compound exhibit potential antidepressant activity. In a study evaluating various derivatives, compounds were tested for their ability to inhibit reuptake of biogenic amines in pig brain synaptosomal fractions. Notably, some derivatives demonstrated biological activity comparable to established antidepressants like viloxazine, suggesting a promising avenue for further exploration in treating depression .
Anticonvulsant Activity
In addition to its antidepressant properties, certain derivatives have shown anticonvulsant activity. This was assessed using the pentyleneetrazole antagonism test, where selected compounds exhibited efficacy similar to known anticonvulsants, indicating their potential as therapeutic agents for seizure disorders .
Antimicrobial and Anticancer Effects
The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with various biological targets, leading to inhibition of cell growth in cancer cell lines and antimicrobial effects against specific pathogens. The precise mechanisms remain an area of active research.
The biological activity of this compound is believed to involve its interaction with neurotransmitter receptors and enzymes. The piperidine moiety is known for its ability to modulate receptor activity, potentially influencing neurotransmitter systems involved in mood regulation and seizure activity.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| Piperidine | Simple piperidine ring | Basic pharmacological effects |
| 3-[(3-Methoxyphenoxy)methyl]piperidine | Methoxy instead of ethoxy | Similar biological activities |
| 4-[(4-Ethoxyphenoxy)methyl]piperidine | Ethoxy group in different position | Varies in reactivity |
This table illustrates that while structurally related compounds may share certain activities, the specific substitution patterns significantly influence their biological profiles.
Case Studies and Research Findings
- Antidepressant Screening : In a study assessing various piperidine derivatives, compounds derived from this compound were screened using the reserpine interaction test. Results indicated comparable efficacy to viloxazine in modulating neurotransmitter levels .
- Anticonvulsant Testing : Compounds were evaluated for their ability to prevent seizures induced by pentyleneetrazole, demonstrating significant anticonvulsant properties akin to established medications .
- Antimicrobial Studies : Research has shown that certain derivatives possess antimicrobial properties against specific bacterial strains, warranting further investigation into their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(3-Ethoxyphenoxy)methyl]piperidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-approved safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Storage : Store at 2–8°C in a dry, well-ventilated area away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Use inert absorbents (e.g., sand) to collect spills. Avoid flushing into drains due to environmental hazards .
Q. How can researchers optimize the synthesis of piperidine derivatives like this compound?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) for hydrolysis reactions to stabilize intermediates, as demonstrated in analogous piperidine syntheses .
- Base Catalysis : Employ strong bases (e.g., NaOH) in dichloromethane to enhance reaction efficiency, as shown in similar protocols achieving >99% purity .
- Purification : Utilize column chromatography or recrystallization to isolate the compound, ensuring removal of unreacted 3-ethoxyphenol or piperidine precursors .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the ethoxyphenoxy and piperidine moieties. Compare peaks with reference spectra of structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion (CHNO) and fragment patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies potential byproducts .
Advanced Research Questions
Q. How can computational methods guide the design of experiments for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, predict intermediates, and optimize conditions (e.g., solvent/base combinations) .
- Machine Learning (ML) : Train ML models on existing piperidine reaction datasets to predict optimal molar ratios, temperatures, or catalysts .
- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up syntheses to avoid exothermic hazards .
Q. What strategies resolve contradictions in experimental data for piperidine derivatives (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to isolate variables (e.g., solvent polarity, reaction time) contributing to discrepancies .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile) to identify outliers .
- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to establish consensus on structure-activity relationships .
Q. How can researchers investigate the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .
- Isotope Labeling : Introduce C or H labels at the piperidine methyl group to track metabolic pathways .
- Computational ADME : Tools like SwissADME predict bioavailability and enzyme interactions based on logP, polar surface area, and H-bond donors .
Q. What mechanistic studies are critical for understanding the reactivity of the ethoxyphenoxy group in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H at the ethoxy group to elucidate cleavage mechanisms (e.g., SN2 vs. radical pathways) .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation or photolysis reactions .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects influencing reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
